molecular formula C14H14O4S B096458 4,4'-Sulfonylbis(2-methylphenol) CAS No. 16346-97-7

4,4'-Sulfonylbis(2-methylphenol)

Cat. No.: B096458
CAS No.: 16346-97-7
M. Wt: 278.33 g/mol
InChI Key: XTEGBRKTHOUETR-UHFFFAOYSA-N
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Preparation Methods

4,4’-Sulfonylbis(2-methylphenol) can be synthesized through a multi-step reaction process. One common method involves the reaction of 1-methyl-1-phenyl-ethyl hydroperoxide with benzene, followed by treatment with aqueous hydrogen peroxide . The reaction conditions typically involve the use of solvents such as benzene and specific temperature and pressure conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

4,4’-Sulfonylbis(2-methylphenol) undergoes various types of chemical reactions, including:

Scientific Research Applications

4,4’-Sulfonylbis(2-methylphenol) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-Sulfonylbis(2-methylphenol) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and research focus .

Comparison with Similar Compounds

4,4’-Sulfonylbis(2-methylphenol) can be compared with other similar compounds such as:

Properties

IUPAC Name

4-(4-hydroxy-3-methylphenyl)sulfonyl-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-9-7-11(3-5-13(9)15)19(17,18)12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEGBRKTHOUETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292796
Record name 4,4'-Sulfonylbis(2-methylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16346-97-7
Record name 16346-97-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85582
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Record name 4,4'-Sulfonylbis(2-methylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Sulfonylbis(2-methylphenol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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